molecular formula C8H6ClN3 B1463920 2-chloro-6-(1H-imidazol-1-yl)pyridine CAS No. 184097-95-8

2-chloro-6-(1H-imidazol-1-yl)pyridine

Cat. No.: B1463920
CAS No.: 184097-95-8
M. Wt: 179.6 g/mol
InChI Key: FHSWRVADNUDLFR-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both chloro and imidazolyl substituents on the pyridine ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(1H-imidazol-1-yl)pyridine typically involves the nucleophilic substitution reaction of 2,6-dichloropyridine with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the deprotonation of imidazole, making it a stronger nucleophile. The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and cost-effectiveness. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and improve product purity. Additionally, the use of recyclable catalysts and green chemistry principles is becoming more prevalent to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(1H-imidazol-1-yl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chloro substituent or to modify the imidazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydride, DMF, DMSO, elevated temperatures.

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.

Major Products:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

    Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

2-Chloro-6-(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-(1H-imidazol-1-yl)pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, as a kinase inhibitor, it can block the phosphorylation of target proteins, thereby affecting signal transduction pathways. The chloro and imidazolyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    2-Chloro-6-(1H-imidazol-1-yl)benzene: Similar structure but with a benzene ring instead of pyridine.

    2-Chloro-4-(1H-imidazol-1-yl)pyridine: Similar structure but with the imidazole group at the 4-position.

    2-Bromo-6-(1H-imidazol-1-yl)pyridine: Similar structure but with a bromo substituent instead of chloro.

Uniqueness: 2-Chloro-6-(1H-imidazol-1-yl)pyridine is unique due to the specific positioning of the chloro and imidazolyl groups on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.

Properties

IUPAC Name

2-chloro-6-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSWRVADNUDLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloropyridine (5 g, 33.78 mmol), imidazole (2.3 g, 33.78 mmol) and potassium carbonate (4.66 g, 33.78 mmol) in DMF (50 ml) is heated to 85° C. over night. The cooled mixture is poured into ice-water and unreacted starting material is filtered off. The filtrate is acidified with diluted hydrochloric acid and is extracted once with ethyl acetate. The aqueous phase is rendered alkaline by addition of aqueous sodium hydroxide (10 M) and extracted with ethyl acetate. The organic extract is dried over sodium sulfate, concentrated under reduced pressure and eluted through silica gel with a mixture of ethyl acetate and methanol (9:1). Evaporation of solvent leaves 15a. Yield: 2.37 g (39%). Mp 71-73° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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